molecular formula C6H9F2N3 B13540811 (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B13540811
M. Wt: 161.15 g/mol
InChI Key: VVKGQIVHOYBKFG-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to methyl derivatives.

    Substitution: Introduction of various functional groups on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1H-pyrazol-3-yl)methanamine: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.

    (5-(Trifluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to the difluoromethyl analogue.

Uniqueness

(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new chemical entities with enhanced performance in various applications.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine

InChI

InChI=1S/C6H9F2N3/c1-11-5(6(7)8)2-4(3-9)10-11/h2,6H,3,9H2,1H3

InChI Key

VVKGQIVHOYBKFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN)C(F)F

Origin of Product

United States

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